
1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide is a heterocyclic organic compound It is characterized by the presence of an imidazole ring, which is a five-membered ring containing two nitrogen atoms The compound also features a methoxyphenyl group and a phenyl group attached to the imidazole ring, along with an oxide group at the third position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide typically involves the reaction of diaminoglyoxime with aldehyde and ketone derivatives in the presence of p-toluene sulphonic acid in a water-methanol mixture at room temperature. This reaction affords nitrone derivatives in high yields within a short time frame . The choice of solvent and catalyst is crucial for the success of this reaction, with strong acids like sulfuric acid and trifluoromethanesulfonic acid in protic solvents like methanol being particularly effective .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up procedures would apply. This includes optimizing reaction conditions, using appropriate catalysts, and ensuring high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the oxide group to other functional groups.
Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while reduction may produce compounds with reduced functional groups.
科学的研究の応用
1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl and phenyl groups may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
- 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-2,4-diphenyl-, 3-oxide
- 1H-Imidazole, 2,5-dihydro-1-(4-methoxyphenyl)-4-phenyl-, 3-oxide
Comparison: this compound is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern can influence the compound’s chemical reactivity, biological activity, and potential applications. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and efficacies in various applications.
特性
CAS番号 |
190076-45-0 |
|---|---|
分子式 |
C16H16N2O2 |
分子量 |
268.31 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-1-oxido-5-phenyl-2,4-dihydroimidazol-1-ium |
InChI |
InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)17-11-16(18(19)12-17)13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |
InChIキー |
YZYAJEVEWSZXLH-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)N2CC(=[N+](C2)[O-])C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



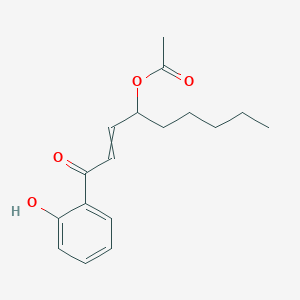
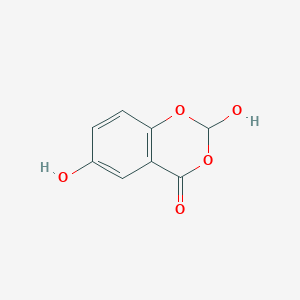
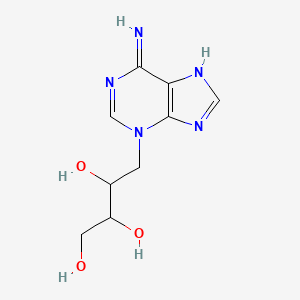
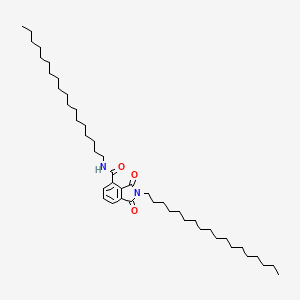
![2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}](/img/structure/B12554188.png)
![N-[(3,4-Dichlorophenyl)methyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12554192.png)
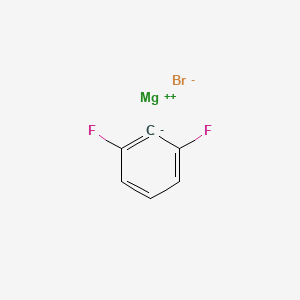


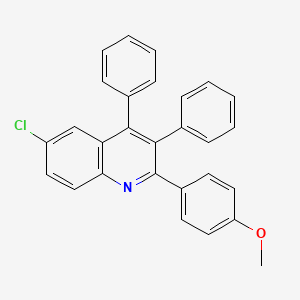

![2-Methoxy-7-methylpyrido[3,2-g]quinoline-5,10-dione](/img/structure/B12554233.png)
![N-[2-(4-Aminophenoxy)ethyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B12554240.png)
